(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid
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Overview
Description
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring, which is further fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, followed by the construction of the cyclopentane and pyrrole rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropane and pyrrole-containing compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure might interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid include other cyclopropane, cyclopentane, and pyrrole-containing compounds. Examples include:
- Cyclopropane carboxylic acid
- Cyclopentane carboxylic acid
- Pyrrole-2-carboxylic acid
Uniqueness
What sets this compound apart is its fused ring structure, which combines elements of cyclopropane, cyclopentane, and pyrrole. This unique arrangement can result in distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-5-8-7(13-10(5)11(14)15)4-6-9(8)12(6,2)3/h6,9,13H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1 |
InChI Key |
HLSMYVYACAEQKC-HZGVNTEJSA-N |
Isomeric SMILES |
CC1=C(NC2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)O |
Canonical SMILES |
CC1=C(NC2=C1C3C(C2)C3(C)C)C(=O)O |
Origin of Product |
United States |
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